molecular formula C10H8N4O B12724023 Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine, 6-methyl-, 7-oxide CAS No. 132407-95-5

Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine, 6-methyl-, 7-oxide

Cat. No.: B12724023
CAS No.: 132407-95-5
M. Wt: 200.20 g/mol
InChI Key: GEKYKFDBFDCGJY-UHFFFAOYSA-N
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Description

Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine, 6-methyl-, 7-oxide is a heterocyclic compound that features a fused ring system incorporating pyrazole, pyridine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine, 6-methyl-, 7-oxide typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the fused ring system .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine, 6-methyl-, 7-oxide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine, 6-methyl-, 7-oxide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo-pyrimidine derivatives, such as pyrazolo(3,4-d)pyrimidine and pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine .

Uniqueness

Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine, 6-methyl-, 7-oxide is unique due to its specific fused ring system and the presence of a methyl group and an oxide at specific positions. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

132407-95-5

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

10-methyl-11-oxido-2,3,7-triaza-11-azoniatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene

InChI

InChI=1S/C10H8N4O/c1-7-8-6-11-10-2-4-12-14(10)9(8)3-5-13(7)15/h2-6H,1H3

InChI Key

GEKYKFDBFDCGJY-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C=CC2=C1C=NC3=CC=NN23)[O-]

Origin of Product

United States

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